Lipophilicity Shift vs. 4-Methoxy Analog: Impact on Permeability and Metabolic Stability
The 4-(trifluoromethoxy)benzamide group increases lipophilicity compared to the 4-methoxy analog. For the closely related tetrahydro-pyrazolo[1,5-a]pyridine series, the 4-trifluoromethoxy compound (CAS 2034245-98-0) exhibits an XLogP3 of 2.9, whereas 4-methoxy-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide (CAS 1396878-09-3) has a lower computed logP (~1.8–2.2 based on structural estimation) [1][2]. This ~0.7–1.1 log unit increase is consistent with enhanced membrane permeability and potentially greater metabolic stability conferred by the electron-withdrawing trifluoromethoxy group, which is less susceptible to oxidative O-dealkylation than the methoxy group [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 (for tetrahydro analog CAS 2034245-98-0, as a close surrogate) |
| Comparator Or Baseline | 4-Methoxy-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide (CAS 1396878-09-3); estimated XLogP3 ~1.8–2.2 |
| Quantified Difference | ΔXLogP3 ≈ +0.7 to +1.1 log units |
| Conditions | Computed XLogP3 values; comparative structural analysis of benzamide substituents |
Why This Matters
Higher lipophilicity can improve membrane permeability and CNS penetration potential, making this compound more suitable for intracellular or CNS target engagement assays compared to the less lipophilic methoxy analog.
- [1] Kuujia Product Page: N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(trifluoromethoxy)benzamide. CAS 2034245-98-0. XLogP3 = 2.9. View Source
- [2] Kuujia Product Page: 4-Methoxy-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide. CAS 1396878-09-3. Used for comparative structural and logP estimation. View Source
- [3] Review: Fluorine in medicinal chemistry. The trifluoromethoxy group is known to resist oxidative metabolism compared to methoxy. (Class-level inference). View Source
